molecular formula C15H13N3OS B15212163 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 74959-57-2

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15212163
CAS No.: 74959-57-2
M. Wt: 283.4 g/mol
InChI Key: KFIBSSBIJUQMNH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be guided by considerations of cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects can also be mediated through its interaction with cellular receptors or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison

Compared to similar compounds, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and interactions with biological targets

Properties

CAS No.

74959-57-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-17-18-15(20-14)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)

InChI Key

KFIBSSBIJUQMNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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